molecular formula C11H20O4 B114393 Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate CAS No. 145475-59-8

Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate

Cat. No. B114393
M. Wt: 216.27 g/mol
InChI Key: QZQQSCBYBLISPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate, also known as EEMOC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EEMOC is a type of oxirane or epoxide that contains a carboxylate group, which makes it a versatile compound for use in different research areas.

Mechanism Of Action

The mechanism of action of Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate is not well understood, but it is believed to act as a nucleophile in various chemical reactions, such as epoxidation and ring-opening reactions. Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate has also been shown to exhibit significant antioxidant activity, which may be due to its ability to scavenge free radicals and inhibit lipid peroxidation.

Biochemical And Physiological Effects

Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate has been shown to exhibit various biochemical and physiological effects, including antitumor, antifungal, and insecticidal activity. Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate has also been shown to exhibit significant antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate in lab experiments is its versatility and ability to act as a chiral building block for the synthesis of various compounds. However, Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate has some limitations, such as its potential toxicity and the need for specialized equipment for its synthesis.

Future Directions

There are several future directions for research on Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate, including the development of new synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in various fields, such as medicine, agriculture, and materials science. Additionally, further studies are needed to determine the toxicity and safety of Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate for human use.
In conclusion, Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate is a versatile compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its unique structure and properties make it a valuable tool for the synthesis of various compounds and for the investigation of its potential biological activity. Further research is needed to fully understand the mechanism of action of Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate and to explore its potential applications in various fields.

Synthesis Methods

Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate can be synthesized using various methods, including the reaction of ethyl 2-ethoxyacetylacetate with 2-methylpropylmagnesium bromide followed by epoxidation with m-chloroperbenzoic acid. Another method involves the reaction of ethyl 2-ethoxyacetoacetate with 2-methylpropylamine followed by epoxidation with hydrogen peroxide and formic acid.

Scientific Research Applications

Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate has been extensively studied for its potential applications in various scientific research areas. One of the most significant applications of Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate is in the field of organic synthesis, where it is used as a chiral building block for the synthesis of various compounds. Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate has also been used in the synthesis of biologically active compounds, such as antitumor agents, antifungal agents, and insecticides.

properties

CAS RN

145475-59-8

Product Name

Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate

InChI

InChI=1S/C11H20O4/c1-5-13-10(12)11(14-6-2)9(15-11)7-8(3)4/h8-9H,5-7H2,1-4H3

InChI Key

QZQQSCBYBLISPJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(C(O1)CC(C)C)OCC

Canonical SMILES

CCOC(=O)C1(C(O1)CC(C)C)OCC

synonyms

Oxiranecarboxylic acid, 2-ethoxy-3-(2-methylpropyl)-, ethyl ester (9CI)

Origin of Product

United States

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